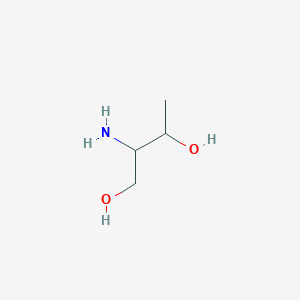

2-Aminobutane-1,3-diol

Description

Structural Significance and Chirality Considerations of 2-Aminobutane-1,3-diol

The structural foundation of this compound is a four-carbon chain. What makes this molecule particularly significant from a chemical standpoint is the presence of two chiral centers at the second and third carbon atoms. cymitquimica.comcymitquimica.com Chirality, or the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. libretexts.org The presence of two such centers means that this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). britannica.com

These stereoisomers are often related to the amino acid threonine. For instance, the (2R,3S) stereoisomer is also known as L-allo-threoninol, which is the alcohol analogue of L-allo-threonine. nih.gov This relationship highlights its origins and utility in the field of amino acid chemistry. The specific spatial arrangement of the amino and hydroxyl groups in each stereoisomer is crucial, as it dictates how the molecule interacts with other chiral molecules, a key consideration in the synthesis of enantiomerically pure compounds. cymitquimica.com The defined configuration of these stereoisomers makes them invaluable in asymmetric synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H11NO2 | nih.govnih.gov |

| Molecular Weight | 105.14 g/mol | nih.govnih.gov |

| Topological Polar Surface Area | 66.48 Ų | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.comfluorochem.co.uk |

| Hydrogen Bond Acceptors | 3 | chemscene.comfluorochem.co.uk |

| Rotatable Bonds | 2 | chemscene.com |

| Stereoisomer | Common Synonyms | CAS Number | Source |

|---|---|---|---|

| (2R,3R)-2-Aminobutane-1,3-diol | L-Threoninol | 3228-51-1 | ambeed.com |

| (2S,3S)-2-Aminobutane-1,3-diol | D-Threoninol | 44520-55-0 | cymitquimica.com |

| (2R,3S)-2-Aminobutane-1,3-diol | L-allo-Threoninol | 108102-50-7 | nih.gov |

| (2S,3R)-2-Aminobutane-1,3-diol | D-allo-Threoninol | 44520-54-9 | cymitquimica.comchemscene.com |

Interdisciplinary Relevance in Organic and Bioorganic Chemistry Research

The unique structural characteristics of this compound give it broad relevance across different sub-disciplines of chemistry.

In organic chemistry , it is highly valued as a chiral building block. cymitquimica.com This means it can be used as a starting material to construct larger, more complex molecules with specific, predetermined stereochemistry. Its utility in asymmetric synthesis is a cornerstone of its application; it serves as a precursor for designing chiral ligands used in catalysis, particularly for reactions like asymmetric hydrogenation. The functional groups of this compound—the primary amine and two hydroxyl groups—allow it to undergo a range of chemical transformations such as oxidation, reduction, and substitution. This reactivity enhances its versatility, making it a valuable intermediate. Furthermore, it has found applications in polymer chemistry, where it can act as a monomer for creating functional polymers like polyurethanes and epoxy resins.

In the realm of bioorganic chemistry , the compound's structure is particularly pertinent. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other non-covalent interactions with biological macromolecules like enzymes and receptors. This ability to interact with biological targets makes it a significant molecule in biochemical research. One notable application is in the modification of peptide backbones, where incorporating structures derived from this compound can introduce constrained conformations, which is useful in designing peptides with specific biological activities. It also serves as a precursor for other biologically important molecules and can be utilized in the synthesis of peptides and potential therapeutic agents. cymitquimica.com The amino alcohol structure is a common motif in many biologically active compounds, further cementing the importance of this compound in this field. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminobutane 1,3 Diol

Chemo-Enzymatic and Fully Biocatalytic Pathways for 2-Aminobutane-1,3-diol Synthesis

Biocatalytic routes offer environmentally benign alternatives to traditional chemical methods, often proceeding with high stereoselectivity under mild conditions. These pathways leverage enzymes as catalysts to construct the target molecule, either in isolated enzymatic cascades or through engineered metabolic pathways within a host organism.

Transketolase-Dependent Carboligation Cascades in this compound Production

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, particularly transketolase (TK), are powerful tools for asymmetric carbon-carbon bond formation. In the context of amino diol synthesis, TK catalyzes the key carboligation step to form a ketodiol intermediate, which is subsequently aminated. While much of the research has focused on the synthesis of analogues like (2S,3R)-2-amino-1,3,4-butanetriol (ABT), the principles are directly applicable to this compound. nih.govmdpi.com

The general cascade involves the TK-catalyzed transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor. acs.org For this compound, this would conceptually involve the condensation of an appropriate C2 donor and a C2 acceptor (e.g., acetaldehyde) to form the C4 backbone. An engineered variant of Escherichia coli transketolase, D469T, has been successfully used in the synthesis of (3S)-1,3-dihydroxypentan-2-one from propanal and hydroxypyruvate, demonstrating the feasibility of using non-natural aldehydes as substrates. acs.org

Key advancements in this area include:

Substrate Scope Expansion: Protein engineering efforts have broadened the substrate tolerance of transketolases. Rational design and directed evolution have produced TK variants from E. coli and the thermostable Geobacillus stearothermophilus (TKgst) that accept a wider range of non-phosphorylated and unnatural aldehydes, including aliphatic and aromatic substrates. nih.govlivescience.iorsc.org This is crucial for designing a direct pathway to the specific C4 precursor of this compound.

Process Optimization: A significant bottleneck has been the reliance on the expensive and unstable ketol donor, β-hydroxypyruvate (HPA). researchgate.net Research has demonstrated that TK can be engineered to use pyruvate (B1213749) or even glycolaldehyde (B1209225) as alternative, more economical C2 donors, which enhances the industrial viability of these cascades. nih.gov

ω-Transaminase-Mediated Amination Strategies for Enantiopure this compound

The final and critical step in many biocatalytic routes to this compound is the stereoselective introduction of the amino group. ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that are exceptionally well-suited for this task, as they catalyze the asymmetric amination of prochiral ketones to the corresponding chiral amines with high enantiomeric purity. mdpi.commdpi.comnih.gov

The primary strategy involves the asymmetric synthesis from a prochiral keto-diol precursor, such as 1,3-dihydroxybutan-2-one. This approach is generally preferred over the kinetic resolution of a racemic amine because it can theoretically achieve a 100% yield of the desired enantiomer. mdpi.comnih.gov

Several ω-transaminases have been identified and engineered for the synthesis of chiral amino alcohols:

An ω-transaminase from Chromobacterium violaceum (DSM30191) has been shown to effectively convert (3S)-1,3-dihydroxypentan-2-one to (2S,3S)-2-aminopentane-1,3-diol, a close analogue of the target compound, using isopropylamine (B41738) as an inexpensive amine donor. acs.org

(R)-selective ω-transaminases, such as one from Arthrobacter sp., have been famously engineered for the production of Sitagliptin, demonstrating their robustness and high stereoselectivity, which could be applied to other keto-alcohol substrates. mdpi.com

Researchers have also explored deracemization, a one-pot process using two stereocomplementary ω-TAs to convert a racemic amine into a single, optically pure enantiomer with yields approaching 100%. acs.orgresearchgate.net

The choice between (R)- and (S)-selective ω-TAs allows for the production of different stereoisomers of the final amino diol, offering significant synthetic flexibility. mdpi.com The stereoselectivity is governed by the enzyme's active site architecture, which features distinct small and large binding pockets that orient the substrate for facial-selective amine transfer. acs.org

| Enzyme (Source) | Selectivity | Amine Donor(s) | Notable Substrates/Products | Reference |

|---|---|---|---|---|

| ω-TA from Chromobacterium violaceum | (S)-selective | Isopropylamine, (S)-α-MBA | (2S,3S)-2-Aminopentane-1,3-diol | acs.org |

| ω-TA from Arthrobacter sp. (engineered) | (R)-selective | Isopropylamine | Sitagliptin | mdpi.com |

| ω-TA from Pseudomonas putida | Not specified | Not specified | 2-aminobutan-1-ol, 2-amino-2-phenylethanol | mdpi.com |

| ω-TA from Bacillus megaterium (BmTA) | (R)-selective | Not specified | Used in deracemization of β-amino alcohols | acs.org |

| ω-TA from Vibrio fluvialis | (S)-selective | Various | Broad substrate range, used in computational prediction studies | acs.org |

Polyketide Synthase (PKS) Engineering in the Biosynthesis of Amino Alcohols Including this compound

A novel and highly versatile approach for producing amino alcohols utilizes engineered Type I modular polyketide synthases (PKSs). biorxiv.orgresearchgate.netosti.gov This platform offers a programmable assembly line to construct diverse carbon backbones, which can then be tailored to yield the desired final product.

The core of this strategy involves:

Polyketide Chain Assembly: A modular PKS is engineered to assemble a specific polyketide chain from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA). For a C4 backbone like that of this compound, specific PKS modules would be selected and arranged.

Reductive Release: The assembled chain is released from the PKS not as a carboxylic acid, but as an aldehyde. This is accomplished by using an NADPH-dependent terminal thioreductase (TR) domain, a previously underutilized tool in PKS engineering. biorxiv.org

Post-PKS Modification: The resulting aldehyde is a versatile intermediate. For amino alcohol synthesis, a specific transaminase is used to convert the aldehyde into the final product. biorxiv.orgosti.govescholarship.org

This platform, developed using a loading module from the rimocidin (B1680639) PKS and expressed in Streptomyces albus, has successfully produced a range of 1,3-diols and six different amino alcohols. biorxiv.orgresearchgate.net By changing the acyltransferase (AT) domain within the PKS modules to one specific for methyl- or ethylmalonyl-CoA, branched-chain structures can also be created. The high tunability and efficiency of this PKS-based platform demonstrate its significant potential for producing specific targets like this compound. biorxiv.orgosti.gov

De Novo Metabolic Pathway Assembly for this compound

The ultimate goal of biocatalysis is often the creation of a de novo metabolic pathway within a microbial host, such as E. coli, to produce a target chemical from a simple carbon source like glucose. nih.gov This involves assembling the necessary enzymatic steps into a functional cascade within the cell.

For amino diols, successful de novo pathways have been constructed for analogues, providing a clear blueprint for this compound. A pathway for (2S,3R)-2-amino-1,3,4-butanetriol (ABT) was assembled using a transketolase and a transaminase. researchgate.net Researchers tested two different configurations: a sequential three-enzyme cascade and a more efficient two-step recycling cascade. The recycling system, where the co-product of the transamination step is recycled as a substrate for the transketolase, was found to be more sustainable and better suited for integration with the host's metabolism. researchgate.net

Other conceptual frameworks for de novo diol synthesis have been proposed, such as extending natural amino acid catabolism pathways. pnas.orgresearchgate.net One general route combines oxidative and reductive steps, starting from a common amino acid and proceeding through hydroxylation, deamination, decarboxylation, and final reduction steps. researchgate.net Similarly, pathways for the related 2-aminobutane-1,4-diol (B3032749) have been designed, starting from simple feedstocks like acrolein and formaldehyde (B43269), highlighting the power of synthetic biology to create novel routes to valuable chemicals. researchgate.net

Stereoselective Chemical Synthesis Approaches for this compound

Chemical synthesis provides direct and versatile routes to this compound and its analogues. The primary challenge is the simultaneous control of the two adjacent stereocenters (C2 and C3). Key strategies focus on diastereoselective and enantioselective reactions to build the amino diol framework with high fidelity. beilstein-journals.org

Diastereoselective and Enantioselective Routes to this compound and its Analogues

Several powerful chemical methods have been developed to access the 2-amino-1,3-diol motif stereoselectively.

Asymmetric Hydrogenation: One direct approach involves the stereoselective reduction of a prochiral precursor. For the synthesis of (2R,3S)-2-aminobutane-1,3-diol, the precursor 2-aminobutan-1,3-dione can be subjected to asymmetric hydrogenation using a chiral catalyst. For instance, using an (S)-BINAP-RuCl₂ complex under hydrogen pressure (50 atm) at 60°C resulted in the target diol with a 92% yield and greater than 98% enantiomeric excess (ee).

Chiral Auxiliary-Controlled Synthesis: The use of a chiral auxiliary can effectively direct the stereochemical outcome of a reaction. A highly efficient synthesis of acetylenic 2-amino-1,3-diol stereotriads was achieved using α-alkoxy-tert-butanesulfinylimines. acs.orgnih.gov The reaction of these imines with an allenylzinc reagent was controlled exclusively by the stereochemistry of the tert-butanesulfinyl (tBS) group, leading to excellent stereocontrol and a kinetic resolution of the racemic allenylzinc reagent. acs.orgnih.gov

Substrate-Controlled Synthesis from Chiral Precursors: Starting from readily available chiral molecules, such as terpenes, provides another route. A library of pinane-based 2-amino-1,3-diols was synthesized from (−)-α-pinene and (1R)-(−)-myrtenol. beilstein-journals.orgnih.gov A key step in this sequence is a stereoselective aminohydroxylation of an allylic carbamate (B1207046), typically carried out with potassium osmate, to install the required syn-amino and hydroxyl groups. beilstein-journals.org

Organocatalysis: An enantioselective synthesis of syn-2-amino-1,3-diols has been reported using a one-pot sequential oxa-Michael/α-amination reaction of α,β-unsaturated aldehydes, catalyzed by a secondary amine. This method was successfully applied to the total synthesis of natural products like (+)-safingol. exlibrisgroup.com

Allene (B1206475) Chemistry: A flexible strategy for the stereodivergent synthesis of all four possible diastereomers of a 2-amino-1,3-diol product has been developed from a single enantioenriched allene precursor. rsc.orgrsc.org The method relies on the oxidative amination of allenes, where the axial chirality of the allene is transferred with high fidelity to the point chirality of the product. By carefully selecting reagents and controlling the substrate, any desired stereoisomer can be accessed. rsc.orgrsc.org

| Method | Key Reagents/Catalyst | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | Prochiral dione (B5365651) (2-aminobutan-1,3-dione) | Direct reduction to (2R,3S)-diol; >98% ee, 92% yield. | |

| Chiral Auxiliary | tert-Butanesulfinyl (tBS) group, Allenylzinc | α-alkoxy-tBS-imine | Excellent stereocontrol from tBS group; kinetic resolution. | acs.orgnih.gov |

| Stereoselective Aminohydroxylation | Potassium osmate | Allylic carbamate (from terpenes) | Substrate-controlled synthesis of complex analogues. | beilstein-journals.orgnih.gov |

| Allene Oxidative Amination | Rh-catalyst, various oxidants | Enantioenriched allene | Stereodivergent; access to all possible diastereomers. | rsc.orgrsc.org |

| Organocatalytic Cascade | Secondary amine catalyst | α,β-Unsaturated aldehyde | One-pot oxa-Michael/α-amination for syn-diols. | exlibrisgroup.com |

Reductive and Oxidative Transformations in this compound Synthesis

Reductive and oxidative reactions are fundamental to the synthesis of this compound, often employed to install or modify key functional groups with high selectivity. These transformations typically involve the conversion of precursors such as nitro compounds or diones into the desired amino alcohol structure.

Catalytic hydrogenation is a prominent reductive method for preparing related amino diols. For instance, the synthesis of (2R)-2-aminobutane-1,4-diol is effectively achieved through the catalytic reduction of 2-nitrobutane-1,4-diol using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This process is noted for preserving the stereochemistry of the starting material, making it ideal for producing specific enantiomers with high purity. Another approach involves the stereoselective reduction of a prochiral precursor, 2-aminobutan-1,3-dione, via asymmetric hydrogenation with chiral catalysts like ruthenium-BINAP complexes to yield the diol.

A broader strategy combines both oxidative and reductive steps in a thermodynamically favorable sequence. nih.gov This biosynthetic route expands amino acid metabolism by first hydroxylating an amino acid (an oxidative step), followed by deamination, decarboxylation, and finally reduction of an aldehyde intermediate to form the diol product. nih.gov This combination of oxidative and reductive formations of hydroxyl groups presents an energetically favorable pathway for producing structurally diverse diols. nih.gov

Table 1: Comparison of Reductive Methods for Aminodiol Synthesis

| Precursor | Method | Catalyst/Reagent | Key Advantages | Typical Yield (%) |

|---|---|---|---|---|

| 2-Nitrobutane-1,4-diol | Catalytic Hydrogenation | Pd/C, H₂ | High stereoselectivity, scalable | 80–95 |

| 2-Nitrobutane-1,4-diol | Chemical Reduction | NaBH₄ | Simple, no special equipment | 60–80 |

| 2-Aminobutan-1,3-dione | Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | High enantiomeric excess (>98%) | 92 |

Multi-Component Coupling and Cascade Reactions for this compound Derivatives

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org These processes are highly efficient, enhancing atom economy and reducing waste by eliminating the need to isolate intermediates. wikipedia.org

While direct multi-component syntheses of this compound are not extensively documented, cascade reactions are pivotal in creating its complex derivatives. A notable example is the synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.orgbeilstein-journals.org This process begins with an allylic alcohol, such as isopinocarveol (B12787810), which is converted into a carbamate. beilstein-journals.orgbeilstein-journals.org This intermediate then undergoes a stereoselective aminohydroxylation, followed by hydrolysis or reduction to yield the final aminodiol derivative. beilstein-journals.orgbeilstein-journals.orgnih.gov This sequence of transformations, occurring consecutively to build a complex product from a simpler starting material, exemplifies a cascade reaction. wikipedia.org

Enzymatic cascades have also been engineered for the synthesis of related compounds. For example, a one-pot process to produce optically pure 2-aminobutane-1,4-diol from acrolein and formaldehyde has been developed. researchgate.net This biocatalytic route combines the hydration of acrolein with an enzymatic hydroxymethylation and subsequent asymmetric transamination, demonstrating a powerful cascade approach for synthesizing functionalized amino diols. researchgate.net

Table 2: Example of a Synthetic Cascade for a Pinane-Based 2-Amino-1,3-diol Derivative

| Step | Reaction Type | Starting Material | Intermediate/Product |

|---|---|---|---|

| 1 | Carbamate Formation | Isopinocarveol | Allylic Carbamate beilstein-journals.orgbeilstein-journals.org |

| 2 | Aminohydroxylation | Allylic Carbamate | Pinane-fused Oxazolidin-2-one beilstein-journals.orgbeilstein-journals.org |

| 3 | Hydrolysis | Pinane-fused Oxazolidin-2-one | Primary Aminodiol beilstein-journals.orgbeilstein-journals.org |

Aminohydroxylation Processes in this compound Synthesis

Aminohydroxylation is a powerful transformation that introduces both an amino group and a hydroxyl group across a double bond in a single synthetic step. The stereoselective version of this reaction is a key strategy for constructing the 2-amino-1,3-diol moiety with precise stereochemical control. beilstein-journals.orgnih.gov

The synthesis of pinane-based 2-amino-1,3-diols heavily relies on this methodology. beilstein-journals.orgnih.gov Starting from terpene-derived allylic alcohols like isopinocarveol or (1R)-(-)-myrtenol, the first step is the formation of a carbamate. beilstein-journals.orgbeilstein-journals.org This intermediate then undergoes a stereoselective aminohydroxylation process, which proceeds to form a cyclic oxazolidin-2-one fused to the pinane (B1207555) skeleton. beilstein-journals.orgbeilstein-journals.orgnih.gov The stereochemistry of this addition is crucial and has been confirmed using 2D NMR and X-ray spectroscopy. beilstein-journals.orgbeilstein-journals.org Subsequent hydrolysis or reduction of the oxazolidin-2-one ring opens it to afford the target 2-amino-1,3-diol. beilstein-journals.orgnih.gov This aminohydroxylation step is fundamental to creating the vicinal amino and hydroxyl groups with the correct relative orientation required for these chiral molecules. nih.gov

Table 3: Aminohydroxylation in the Synthesis of Pinane-Based Aminodiols

| Starting Material | Key Intermediate | Reaction | Final Product | Stereochemistry |

|---|---|---|---|---|

| Isopinocarveol | Allylic Carbamate | Stereoselective Aminohydroxylation | Pinane-condensed 2-amino-1,3-diol | Determined by 2D NMR and X-ray analysis beilstein-journals.orgbeilstein-journals.org |

| (1R)-(−)-Myrtenol | Allylic Carbamate | Stereoselective Aminohydroxylation | Spiro-oxazolidin-2-one, then aminodiol | Determined by 2D NMR and X-ray analysis beilstein-journals.orgbeilstein-journals.org |

Stereochemical Elucidation and Control in 2 Aminobutane 1,3 Diol Chemistry

Determination of Absolute and Relative Configurations of 2-Aminobutane-1,3-diol Stereoisomers

The determination of both the absolute and relative configurations of this compound stereoisomers is critical for their use in stereoselective synthesis. The absolute configuration describes the spatial arrangement of atoms at a chiral center, while the relative configuration refers to the arrangement of one chiral center in relation to another within the same molecule. libretexts.org

Several analytical techniques are employed to elucidate the stereochemistry of these diols. High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR techniques like COSY and NOESY, can help determine the relative stereochemistry by analyzing the coupling constants and through-space interactions between protons. For the definitive determination of absolute configuration, X-ray crystallography of the parent compound or a suitable crystalline derivative is the gold standard. beilstein-journals.orgtaylorandfrancis.com In the absence of a crystal structure, chiroptical methods such as electronic circular dichroism (ECD) are powerful tools. mdpi.com The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, and by comparing experimental spectra with those predicted by computational models, the absolute configuration can be assigned. mdpi.com

For instance, the (2R,3S) configuration of this compound is structurally analogous to L-allo-threonine, with the carboxylic acid group reduced to a hydroxymethyl group. This relationship allows for the correlation of stereochemistry to known standards. The validation of stereochemistry for related sphingosine (B13886) derivatives with a (2R,3S) configuration has been achieved through a combination of X-ray crystallography and Nuclear Overhauser Effect (NOE) NMR experiments.

Table 1: Properties of this compound Stereoisomers

| Property | (2R,3S)-2-aminobutane-1,3-diol | (2S,3R)-2-aminobutane-1,3-diol |

| Molecular Formula | C₄H₁₁NO₂ | C₄H₁₁NO₂ |

| Molecular Weight | 105.14 g/mol | 105.14 g/mol |

| Stereochemical Relationship | Enantiomer of (2S,3R) | Enantiomer of (2R,3S) |

| Parent Amino Acid Analogue | L-allo-threonine (reduced) | D-allo-threonine (reduced) |

| CAS Number | 108102-50-7 | 657945-2 (example) |

Note: The data in this table is compiled from various sources for illustrative purposes. nih.gov

Chiral Pool Synthesis Strategies Utilizing this compound Precursors

The chiral pool is a collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org These compounds serve as versatile starting materials for the synthesis of complex chiral molecules, preserving the original chirality throughout the reaction sequence. wikipedia.orgmdpi.com this compound and its precursors, often derived from amino acids like threonine, are valuable components of the chiral pool. sciencenet.cn

A common strategy involves the use of enantiopure amino acids, which are then chemically modified to produce the desired aminodiol structure. For example, L-allo-threonine can be reduced to yield (2R,3S)-2-aminobutane-1,3-diol. These chiral building blocks can then be incorporated into larger molecules. This approach is advantageous as it bypasses the need for asymmetric synthesis or chiral resolution at later stages, often leading to more efficient and cost-effective synthetic routes. mdpi.com

The application of chiral pool-derived aminodiols is widespread. They can be used to construct portions of complex natural products or serve as the backbone for chiral ligands used in asymmetric catalysis. wikipedia.org For example, the synthesis of certain immunosuppressive agents has been inspired by the structure of myriocin, a natural product containing an aminodiol moiety. nih.gov The synthesis of analogues often involves building upon a chiral core that can be traced back to the chiral pool.

Asymmetric Induction and Chirality Transfer Mechanisms in this compound Derivatization

Asymmetric induction is the process by which a chiral element in a substrate, reagent, or catalyst influences the creation of a new chiral center, leading to the preferential formation of one stereoisomer over another. mdpi.com In the derivatization of this compound, the existing stereocenters of the aminodiol act as the source of chiral information, guiding the stereochemical outcome of the reaction.

The mechanism of chirality transfer often involves the formation of a rigid transition state where the substituents on the chiral aminodiol sterically or electronically direct the approach of incoming reagents. scispace.com For example, when this compound is used as a chiral auxiliary, it can be temporarily attached to a prochiral substrate. The subsequent reaction on the substrate is then directed by the stereochemistry of the aminodiol. After the reaction, the auxiliary can be cleaved, having successfully transferred its chirality to the product.

The efficiency of chirality transfer is dependent on the conformational rigidity of the transition state. mdpi.com Intramolecular hydrogen bonding between the amino and hydroxyl groups in this compound and its derivatives can play a crucial role in pre-organizing the molecule into a specific conformation, thereby enhancing the stereoselectivity of the reaction. The transfer of chirality can also be observed in supramolecular chemistry, where non-covalent interactions with a chiral diol can induce chirality in an achiral host molecule. rsc.org

Conformational Analysis of this compound and its Conformationally Restricted Analogues

The biological activity and stereodirecting ability of this compound and its derivatives are intrinsically linked to their three-dimensional conformation. Conformational analysis aims to understand the relative energies and populations of the different spatial arrangements (conformers) that the molecule can adopt through rotation around its single bonds.

For a flexible molecule like this compound, intramolecular hydrogen bonding between the vicinal amino and hydroxyl groups, as well as the hydroxyl groups themselves, significantly influences its conformational preferences. These interactions can lead to the formation of pseudo-cyclic structures, which can lock the molecule into a more rigid conformation. Computational modeling and spectroscopic techniques like NMR are used to study these preferred conformations.

To further probe the structure-activity relationship and to enhance stereocontrol in synthesis, conformationally restricted analogues of this compound are often synthesized. beilstein-journals.org This can be achieved by incorporating the aminodiol moiety into a cyclic system, such as a pinane-fused oxazolidinone. beilstein-journals.org These rigid structures limit the number of accessible conformations, providing a clearer picture of the optimal geometry for a specific application and often leading to higher levels of asymmetric induction. The synthesis of such conformationally restricted analogues has been a key strategy in the development of compounds like the immunosuppressant FTY720 (Fingolimod), which is a 2-substituted 2-aminopropane-1,3-diol derivative. nih.gov

Chemical Transformations and Reaction Pathways of 2 Aminobutane 1,3 Diol

Amination and Hydroxylation Reactions of the 2-Aminobutane-1,3-diol Scaffold

The functional groups of this compound can be modified or expanded upon through various amination and hydroxylation techniques. These reactions introduce additional nitrogen- or oxygen-containing moieties, further diversifying the molecular scaffold for synthetic applications.

Amination Reactions: Modern synthetic methods provide atom-economical routes to introduce amino functionalities. One such advanced technique is the "borrowing hydrogen" amination, where a ruthenium catalyst (e.g., RuCl₃) facilitates the conversion of diols into vicinal amino alcohols. While this method is generally applied to the synthesis of amino alcohols from diols, the principle can be extended to modify the existing diol structure.

Enzymatic reactions offer high selectivity under mild conditions. Biocatalytic reductive amination using amine dehydrogenases (AmDH) has proven effective for synthesizing small chiral amines and amino alcohols. whiterose.ac.uk For instance, the reductive amination of keto-precursors like 1-hydroxybutan-2-one (B1215904) can yield aminodiol structures. whiterose.ac.ukresearchgate.net Transaminases are also employed to convert keto-diols into the corresponding aminodiols, such as the synthesis of 2-aminobutane-1,4-diol (B3032749) from 1,4-dihydroxybutan-2-one, demonstrating a powerful enzymatic route to related structures. researchgate.netresearchgate.net

Hydroxylation Reactions: The core structure of this compound already contains two hydroxyl groups. Further hydroxylation is less common than functionalization of the existing groups. However, related transformations often begin with precursors that are subsequently hydroxylated. Stereoselective aminohydroxylation of alkene precursors is a key strategy for synthesizing the 2-amino-1,3-diol moiety itself. beilstein-journals.org

The existing hydroxyl groups can undergo oxidation to form the corresponding ketones or aldehydes, which can then be subjected to further reactions, including stereoselective reduction back to a diol, potentially with a different stereochemistry if desired.

Table 1: Selected Amination Methodologies

| Reaction Type | Catalyst/Enzyme | Precursor Type | Product Type | Reference |

|---|---|---|---|---|

| Borrowing Hydrogen Amination | RuCl₃ | 1,2-Diols | Vicinal Amino Alcohols | |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | Keto-alcohols | Amino Alcohols | whiterose.ac.uk |

| Biocatalytic Transamination | Transaminase | Keto-diols | Amino Diols | researchgate.net |

Cyclization Reactions and Heterocycle Formation from this compound

The proximate amino and hydroxyl groups in this compound make it an ideal substrate for cyclization reactions, leading to the formation of various heterocyclic systems. Oxazolidines and their derivatives are among the most common heterocycles synthesized from this scaffold.

A key transformation is the reaction with aldehydes or ketones to form oxazolidine (B1195125) rings. For example, pinane-based 2-amino-1,3-diols undergo a regioselective ring closure with formaldehyde (B43269) or benzaldehyde. beilstein-journals.org This reaction involves the condensation of the amino group and one of the hydroxyl groups with the aldehyde, forming a five-membered heterocyclic ring. Such reactions are pivotal in protecting the amino and a hydroxyl group simultaneously or in creating rigid, stereochemically defined structures for further synthesis.

Another important class of heterocycles derived from this scaffold are oxazolidin-2-ones. These can be formed by reacting the aminodiol with phosgene (B1210022) or its equivalents. In a synthetic strategy starting from isopinocarveol (B12787810), a carbamate (B1207046) is formed and then undergoes a stereoselective aminohydroxylation, followed by cyclization to yield a pinane-fused oxazolidin-2-one. beilstein-journals.org These cyclic carbamates are stable intermediates that can be hydrolyzed under alkaline conditions to regenerate the primary aminodiol. beilstein-journals.org Furthermore, intramolecular substitution-cyclization of derivatives like (2R,3R)-2-(Boc-amino)butane-1,3-diol can also lead to cyclic products. oup.com

Table 2: Heterocycles from this compound Derivatives

| Reagent | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|

| Formaldehyde | Oxazolidine | Condensation / Ring Closure | beilstein-journals.org |

| Benzaldehyde | 2-Phenyl-oxazolidine | Condensation / Ring Closure | beilstein-journals.org |

| Phosgene Equivalents | Oxazolidin-2-one | Carbonylation / Cyclization | beilstein-journals.org |

Regioselective Functionalization of this compound

Regioselectivity—the ability to react one functional group in the presence of others—is critical when working with polyfunctional molecules like this compound. The molecule possesses a primary hydroxyl group (at C1), a secondary hydroxyl group (at C3), and an amino group (at C2), each with different reactivity.

The formation of oxazolidines with aldehydes is a prime example of regioselective functionalization. The reaction typically involves the amino group and the more sterically accessible primary hydroxyl group, or the secondary hydroxyl depending on the stereochemistry and reaction conditions, to form the heterocyclic ring. beilstein-journals.org

Protecting group chemistry is essential for achieving regioselectivity. The amino group is often protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective reactions at the hydroxyl groups. oup.com Once the amino group is protected, the two hydroxyl groups can be differentiated. The primary hydroxyl is generally more reactive towards sterically demanding reagents than the secondary hydroxyl. For example, selective acylation, silylation, or mesylation of the primary hydroxyl group can be achieved, leaving the secondary hydroxyl group free for subsequent transformations. A similar strategy is seen with the related N-Boc-(S)-2-aminobutane-1,4-diol, where both hydroxyls are converted to mesylates for further substitution. thieme-connect.de

The alkaline hydrolysis of pinane-fused or spiro-oxazolidin-2-ones serves as a method to deprotect the molecule, yielding the primary aminodiol, which can then undergo further functionalization like reductive alkylation to form secondary amines. beilstein-journals.org

Mechanistic Investigations of this compound Derivatization

Understanding the reaction mechanisms and confirming the structure of the resulting derivatives are crucial aspects of utilizing this compound in synthesis. The stereochemical complexity of the molecule, with its two adjacent chiral centers, requires precise analytical methods to determine the outcome of its transformations.

The relative stereochemistry of complex derivatives, such as the pinane-fused oxazolidin-2-ones formed via cyclization, has been determined using advanced spectroscopic techniques, including two-dimensional Nuclear Magnetic Resonance (2D NMR) and X-ray crystallography. beilstein-journals.org These methods provide definitive proof of the regiochemistry and stereochemistry of the products, clarifying which hydroxyl group participated in the ring formation and the spatial arrangement of the atoms.

Mechanistically, the cyclization to form oxazolidines with aldehydes proceeds via initial formation of an imine with the amino group, followed by an intramolecular nucleophilic attack by one of the hydroxyl groups on the iminium ion, which then closes the ring. The regioselectivity of this cyclization is governed by the relative stability of the transition states leading to the five-membered ring, often favoring the involvement of the primary hydroxyl group due to lower steric hindrance.

In some cases, interesting dynamic processes can be observed. For example, during the preparation of a 2-phenyliminooxazolidine derivative from a pinane-based aminodiol, a ring-ring tautomerism was observed in solution (CDCl₃), highlighting the complex equilibria that can be involved in the chemistry of these systems. beilstein-journals.org

Strategic Applications of 2 Aminobutane 1,3 Diol in Organic Synthesis

2-Aminobutane-1,3-diol as a Chiral Building Block for Complex Organic Molecules

This compound serves as a crucial chiral building block in the synthesis of intricate organic molecules. Its two adjacent stereocenters provide a defined three-dimensional arrangement, which is essential for constructing stereochemically complex targets. This defined stereochemistry is invaluable in asymmetric synthesis, where the control of chirality is paramount.

The utility of this compound is enhanced by its ability to undergo a variety of chemical reactions, including oxidations, reductions, and substitutions. These transformations allow for the selective modification of its functional groups, enabling chemists to incorporate this chiral fragment into larger, more complex molecular architectures. For instance, its hydroxyl and amino groups can be selectively protected and deprotected, facilitating stepwise synthetic sequences. researchgate.net

The applications of this compound as a chiral synthon are extensive, spanning several areas of organic chemistry:

Peptide Modifications : It can be used to introduce conformational constraints in bioactive peptides.

Ligand Design : It serves as a precursor for the development of chiral ligands used in asymmetric catalysis.

Heterocyclic Chemistry : It is a useful tool in the synthesis of various heterocyclic compounds. researchgate.net

Precursor in Natural Product Analogues Synthesis

The structural motifs present in this compound are found in a variety of natural products, making it an ideal starting material for the synthesis of their analogues.

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. nih.gov The core structure of this compound mimics a portion of this backbone, making it a suitable precursor for the synthesis of sphingolipid analogues. These synthetic analogues are instrumental in studying the biological functions of natural sphingolipids, which are involved in critical cellular processes such as signal transduction and membrane structure. nih.govresearchgate.net The synthesis of these mimetics allows researchers to investigate structure-activity relationships and to develop probes for studying sphingolipid metabolism and signaling pathways.

Beyond sphingolipids, the structural framework of this compound is a valuable starting point for generating scaffolds for a diverse range of other bioactive compounds. acs.orgwhiterose.ac.uk Its functional groups provide handles for chemical modification, allowing for the construction of libraries of compounds for drug discovery screening. By systematically modifying the core structure of this compound, chemists can explore new chemical space and identify novel compounds with potential therapeutic applications. whiterose.ac.uk For example, it has been used in the synthesis of immunosuppressive agents. nih.gov

Role in Pharmaceutical Intermediate Synthesis

The chiral nature and functional group array of this compound make it a significant intermediate in the pharmaceutical industry. bldpharm.com Many pharmaceutical drugs are chiral molecules, and their therapeutic efficacy is often dependent on a specific stereoisomer. The use of chiral building blocks like this compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). It is utilized in the synthesis of various pharmaceutical agents, where its defined stereochemistry is transferred to the target molecule, obviating the need for costly and often inefficient chiral resolution steps later in the synthesis.

Applications in Polymer Chemistry and Material Science

The reactivity of the amino and hydroxyl groups in this compound also lends itself to applications in polymer chemistry and material science, where it can be used as a monomer to create functional polymers.

A notable application of this compound in material science is in the synthesis of imide-containing polyesters. rsc.orgresearchgate.net In a one-pot melt polycondensation reaction with dicarboxylic acids, the amino and hydroxyl groups of this compound react to form both imide and ester linkages, respectively. rsc.org This process allows for the creation of thermoplastic polyesters with side-chain imide groups without cross-linking. rsc.org

This synthetic methodology has been shown to produce polyesters with a wide range of tunable properties. rsc.orgresearchgate.net For example, by varying the specific amino diol and dicarboxylic acid used, researchers have synthesized a series of imide-containing polyesters with controllable molecular weights and a broad range of glass transition temperatures. researchgate.net

Table 1: Properties of Imide-Containing Polyesters Derived from Different Amino Diols

| Amino Diol | Dicarboxylic Acid | Resulting Polymer | Molecular Weight (M w, kDa) | Glass Transition Temperature (T g, °C) |

|---|---|---|---|---|

| This compound (3c) | Succinic Acid (2a) | P(2a3c) | Data not specified | Higher than P(2a3b) and P(2a3d) researchgate.net |

| 2-Aminopropane-1,3-diol (3b) | Succinic Acid (2a) | P(2a3b) | 11.8 (M n) researchgate.net | Lower than P(2a3a) and P(2a3c) researchgate.net |

| 2-Amino-2-methyl-1,3-propanediol (3d) | Succinic Acid (2a) | P(2a3d) | Data not specified | Lower than P(2a3a) and P(2a3c) researchgate.net |

Note: The table is based on data from a study on the one-pot synthesis of imide-containing polyesters. researchgate.net The molecular weight for P(2a3b) is the number-average molecular weight (M n).

The resulting imide-containing polyesters exhibit a range of mechanical properties, with ultimate tensile strengths and elongations at break that can be tailored by the choice of monomers. rsc.org This programmable synthesis offers significant potential for the development of sustainable and functional materials. rsc.orgresearchgate.net

Development of Chiral Catalysts and Ligands from this compound Derivatives

The inherent chirality and bifunctional nature of this compound, possessing both amino and hydroxyl groups, make it a valuable scaffold for the synthesis of sophisticated chiral ligands and catalysts. Its two adjacent stereocenters provide a well-defined three-dimensional structure that is crucial for inducing stereoselectivity in a variety of organic transformations. Researchers have successfully utilized derivatives of this compound, particularly those from its precursor L-allo-threonine, to create highly effective catalysts for asymmetric synthesis.

The (2R,3S) configuration of this compound is structurally analogous to L-allo-threonine, differing by the reduction of the carboxylic acid to a hydroxymethyl group. This relationship allows for the application of synthetic strategies developed for allo-threonine to create potent chiral catalysts.

Oxazaborolidinone Catalysts from L-allo-Threonine Derivatives

One of the most successful applications of the allo-threonine framework is in the development of oxazaborolidinone (OXB) catalysts. These Lewis acid catalysts have proven to be highly powerful and enantioselective in key carbon-carbon bond-forming reactions, such as the Diels-Alder and Mukaiyama-Michael reactions. acs.orgthieme-connect.de

The synthesis of the precursor ligands for these catalysts begins with L-allo-threonine and involves a multi-step sequence:

N-tosylation: Protection of the amino group.

Esterification: Protection of the carboxylic acid, often as a benzyl (B1604629) ester.

O-acylation: Introduction of an acyl group onto the hydroxyl moiety.

Deprotection: Hydrogenolysis to remove the benzyl ester and yield the final ligand. thieme-connect.de

These ligands are then reacted with borane (B79455) sources, such as dichlorophenylborane, to generate the active oxazaborolidinone catalysts. acs.org The O-acyl group in these catalysts plays a critical role in modifying the chiral environment around the substrate, which is key to optimizing enantioselectivity. thieme-connect.de

Research Findings in Asymmetric Reactions:

Diels-Alder Reaction: allo-Threonine-derived O-acyl-B-phenyl-oxazaborolidinones have been demonstrated as highly effective catalysts for the Diels-Alder reaction between simple acyclic enone dienophiles and various dienes. Using as little as 10 to 20 mol% of the catalyst, the corresponding Diels-Alder adducts are obtained with high endo-selectivity and excellent enantiomeric excess (ee), typically ranging from 76% to 98%. acs.org The catalyst's high activity extends to less reactive dienophiles and dienes, broadening the scope of this important transformation. acs.org The addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, has been shown to trap trace acidic impurities and further improve enantioselectivity. acs.org

Mukaiyama-Michael Reaction: These oxazaborolidinone catalysts are also efficient in promoting asymmetric Michael reactions of acyclic enones with silyl (B83357) ketene (B1206846) S,O-acetals. thieme-connect.de The design of the catalyst, with its near-planar OXB ring and perpendicular sulfonyl group, creates a specific chiral pocket that effectively controls the approach of the reactants. thieme-connect.de

Bis(oxazoline) Copper(II) Complexes

Another important class of ligands derived from the allo-threonine framework are C2-symmetric bis(oxazolines). When complexed with copper(II), these ligands catalyze enantioselective Mukaiyama Michael reactions involving alkylidene malonates and enolsilanes. acs.org The resulting glutarate ester products are valuable chiral synthons in organic synthesis. acs.org

The development of chiral ligands and catalysts from this compound and its derivatives showcases the utility of this compound as a versatile chiral building block. The ability to fine-tune the steric and electronic properties of the resulting catalysts allows for high levels of stereocontrol in a range of important asymmetric reactions.

Data Table: Performance of allo-Threonine-Derived Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

| Oxazaborolidinone | Diels-Alder | Acyclic α,β-Unsaturated Ketones + Dienes | 76-98% | acs.org |

| Oxazaborolidinone | Mukaiyama-Michael | Acyclic Enones + Silyl Ketene S,O-acetals | High (e.g., 83% for specific examples) | thieme-connect.de |

| Bis(oxazoline)-Cu(II) | Mukaiyama-Michael | Alkylidene Malonates + Enolsilanes | High (dependent on substrate) | acs.org |

Computational and Theoretical Chemistry Studies on 2 Aminobutane 1,3 Diol

Quantum Chemical Calculations (DFT, Hartree-Fock, Post-Hartree-Fock) on 2-Aminobutane-1,3-diol

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for these purposes. scielo.org.zantnu.no

Density Functional Theory (DFT): DFT is a popular method due to its balance of computational cost and accuracy. nih.gov It is used to predict a variety of properties, including geometries, energies, reaction mechanisms, and spectroscopic data. nih.gov Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often used for greater accuracy. nih.govuci.edu For instance, the B3LYP functional is a widely used hybrid functional. nih.gov DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Hartree-Fock (HF) and Post-Hartree-Fock Methods: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.noarxiv.org While computationally less demanding than more advanced methods, it serves as a starting point for more accurate post-Hartree-Fock calculations. arxiv.org Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, build upon the HF results to provide more accurate descriptions of electron correlation and excited states. arxiv.org Time-dependent Hartree-Fock (TDHF) is a method used to study excited states and is a building block for more complex theories like time-dependent density-functional theory (TDDFT). arxiv.org

The following table summarizes some computed properties for this compound, often derived from such quantum chemical calculations.

| Property | Value | Source |

| Molecular Formula | C4H11NO2 | chemscene.comnih.govnih.gov |

| Molecular Weight | 105.14 g/mol | chemscene.comnih.govnih.gov |

| XLogP3 | -1.6 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 3 | chemscene.com |

| Hydrogen Bond Acceptor Count | 3 | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area | 66.48 Ų | chemscene.com |

| Exact Mass | 105.078978594 Da | nih.govnih.gov |

Conformational Analysis and Energy Landscape Mapping of this compound

The presence of rotatable bonds in this compound allows it to adopt various three-dimensional structures, or conformations. organicchemistrytutor.com Conformational analysis aims to identify the stable conformers and map the energy landscape associated with their interconversion. organicchemistrytutor.comsoton.ac.uk

The stability of different conformers is influenced by a combination of steric and electronic effects. In molecules like this compound, which contains hydroxyl and amino groups, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For similar molecules like 2,3-butanediol, studies have shown that gauche conformations, which allow for intramolecular hydrogen bonding, can be the most stable. researchgate.net

Computational methods, particularly DFT, are instrumental in mapping the potential energy surface (PES) of the molecule. By systematically rotating the dihedral angles of the key bonds and calculating the energy at each point, a detailed energy landscape can be constructed. This landscape reveals the low-energy conformers (minima on the PES) and the energy barriers (transition states) that separate them. researchgate.net For example, in butane, the anti conformation is the most stable due to minimized steric hindrance, while the eclipsed conformation is the least stable. organicchemistrytutor.com The relative energies of different conformers, such as gauche and anti, determine their population at a given temperature. organicchemistrytutor.com

Molecular Docking and Intermolecular Interaction Modeling Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.info This is particularly relevant in understanding how this compound might interact with biological macromolecules like enzymes and receptors. researchgate.net

Modeling these intermolecular interactions provides insights at a molecular level into the potential biological activity of the compound. For instance, studies on similar small molecules have used molecular docking to identify key amino acid residues in the active site of enzymes that are crucial for binding. researchgate.net This information can be used to understand the mechanism of action and to guide the design of new molecules with enhanced binding affinities. asiapharmaceutics.info

Prediction of Spectroscopic Properties and Reaction Pathways for this compound

Computational chemistry is a valuable tool for predicting spectroscopic properties and elucidating potential reaction pathways for molecules like this compound.

Spectroscopic Properties: Quantum chemical methods can be used to predict various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scielo.org.za For example, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net This can help in the interpretation of experimental spectra and the characterization of different conformers, as intramolecular hydrogen bonding can cause noticeable shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Reaction Pathways: Theoretical methods can be employed to explore the mechanisms of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, and transition states, reaction energy profiles can be constructed. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a given reaction. researchgate.net For example, Fukui indices, derived from computational models, can predict the most likely sites for nucleophilic or electrophilic attack on the molecule. The prediction of reaction pathways is a challenging but rapidly advancing field, with methods being developed to automatically explore complex reaction networks. rsc.orgcecam.org This can be particularly useful for understanding potential metabolic pathways or decomposition routes of the compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 Aminobutane 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Aminobutane-1,3-diol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while two-dimensional (2D) NMR techniques establish the connectivity between them.

One-dimensional (1D) NMR techniques, including standard ¹H and ¹³C NMR, as well as Distortionless Enhancement by Polarization Transfer (DEPT-135), are fundamental for the initial structural assessment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The ¹³C NMR spectrum indicates the number of unique carbon atoms, and DEPT-135 experiments differentiate between CH, CH₂, and CH₃ groups.

For a definitive structural assignment and to resolve any ambiguities, 2D NMR spectroscopy is employed. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the complete molecular framework.

While specific experimental NMR data for this compound is not extensively published in publicly accessible literature, typical chemical shift ranges for similar amino alcohol structures can be predicted.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H1 | 3.5 - 3.7 | m |

| H2 | 2.8 - 3.2 | m |

| H3 | 3.6 - 4.0 | m |

| H4 | 1.0 - 1.2 | d |

| NH₂ | 1.5 - 3.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~65 |

| C2 | ~55 |

| C3 | ~70 |

X-ray Crystallography and Structural Refinement of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can determine the absolute configuration of its stereoisomers. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding.

Application of Multipolar Atom Models in Crystal Structure Refinement

Standard crystal structure refinement often employs the independent atom model (IAM), which assumes spherical electron density around each atom. However, for a more accurate representation of the electron density distribution, especially in molecules with polar bonds and lone pairs like this compound, multipolar atom models are applied. These models describe the aspherical nature of the electron density, providing a more detailed picture of chemical bonding and intermolecular interactions. This advanced refinement can be particularly insightful for understanding the electrostatic properties of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-resolution mass spectrometry is a powerful technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of this compound (C₄H₁₁NO₂) is 105.07898 Da.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amino alcohols include the loss of water, ammonia, and cleavage of carbon-carbon bonds adjacent to the functional groups.

Table 3: Expected HRMS Fragmentation of this compound

| Ion | Proposed Formula | Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₄H₁₂NO₂⁺ | 106.08626 |

| [M-H₂O+H]⁺ | C₄H₁₀NO⁺ | 88.07569 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical techniques are essential for studying chiral molecules like this compound. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of its corresponding enantiomer. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine enantiomeric purity and absolute configuration, often in conjunction with computational methods. While specific CD spectra for this compound are not widely published, the technique remains a cornerstone for the characterization of such chiral compounds.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the ATR-FTIR spectrum would exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C-H, C-O, and C-N bonds. The positions, shapes, and intensities of these bands provide a molecular fingerprint of the compound. Hydrogen bonding, which is expected to be significant in this molecule, will influence the O-H and N-H stretching frequencies, typically causing them to broaden and shift to lower wavenumbers.

Table 4: Expected ATR-FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| N-H (amine) | Bending | 1550-1650 |

| C-O (alcohol) | Stretching | 1000-1260 |

Emerging Research Directions and Future Prospects for 2 Aminobutane 1,3 Diol

Integration of Biocatalysis and Flow Chemistry for Sustainable 2-Aminobutane-1,3-diol Production

The convergence of biocatalysis and continuous flow chemistry presents a powerful strategy for the sustainable and efficient production of chiral molecules like this compound. This approach addresses many limitations of traditional batch synthesis, such as harsh reaction conditions, low atom economy, and complex purification processes.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. rsc.org For the synthesis of amino diols, enzymes like transaminases, aldolases, and alcohol dehydrogenases are of significant interest. rsc.orgresearchgate.netacs.org For instance, a biocatalytic cascade could involve an aldolase (B8822740) for C-C bond formation followed by a transaminase or imine reductase for the stereoselective introduction of the amino group. acs.orgnih.gov Such enzymatic routes often start from simple, renewable feedstocks and operate in aqueous media, aligning with the principles of green chemistry. rsc.orgrsc.org

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers enhanced control over reaction parameters, improved safety, and higher throughput compared to batch processing. nih.gov A notable advancement is the development of a continuous-flow process for the synthesis of syn-2-amino-1,3-diol, a key intermediate for antibiotics like thiamphenicol (B1682257) and florfenicol. acs.orgacs.org In this chemo-catalytic process, the precursor syn-2-nitro-1,3-diol is hydrogenated using a packed-bed reactor with a Raney Ni catalyst. acs.orgacs.org The flow system dramatically reduces the reaction time from 36 hours in a batch reactor to just 5 minutes, a consequence of superior mass transfer. acs.orgacs.org

The future direction lies in merging these two fields for this compound production. An integrated chemoenzymatic flow process could first involve a biocatalytic step to establish the chiral centers, followed by a continuous flow chemical transformation, such as the hydrogenation of a nitro or azide (B81097) precursor. acs.org This combination leverages the selectivity of enzymes and the efficiency of flow technology, leading to a highly streamlined and sustainable manufacturing process.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a 2-Amino-1,3-diol Intermediate

| Parameter | Conventional Batch Process | Continuous Flow Process |

| Reaction Time | 36 hours | 5 minutes |

| Catalyst | Raney Ni | Raney Ni (Packed Bed) |

| Productivity | Lower | 73.6 g/day (Hectogram scale) |

| Mass Transfer | Limited | Enhanced |

| Safety | Handling of H₂ gas in large volume | Smaller reaction volume, better control |

Data derived from a study on the synthesis of syn-2-amino-1,3-diol. acs.orgacs.org

Expanding the Scope of Asymmetric Synthesis Methodologies for this compound

Control over the absolute and relative stereochemistry of the two chiral centers in this compound is critical for its application in biologically active molecules. Research is actively exploring diverse asymmetric synthesis strategies to access all possible stereoisomers with high purity.

Key strategies for the stereoselective construction of the 2-amino-1,3-diol moiety include:

Substrate-Controlled Synthesis : This approach utilizes chiral starting materials, often derived from the "chiral pool" of natural products. For example, a library of pinane-based 2-amino-1,3-diols was synthesized stereoselectively starting from (−)-α-pinene. beilstein-journals.orgnih.gov The inherent chirality of the monoterpene backbone directs the stereochemical outcome of subsequent reactions, such as stereoselective aminohydroxylation. nih.gov

Auxiliary-Controlled Synthesis : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. While specific examples for this compound are emerging, auxiliaries like pseudoephedrine and oxazolidinones are widely used for the asymmetric synthesis of related chiral building blocks.

Catalyst-Controlled Synthesis : This method employs a small amount of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity. A significant pathway involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate in the presence of a chiral ligand. beilstein-journals.orgnih.gov Another approach is the asymmetric reduction of a corresponding keto-alcohol precursor using chiral oxazaborolidine reagents (CBS reduction), which can set the stereochemistry of the hydroxyl group with high selectivity. nih.govacs.org

Recent advances have focused on stereodivergent synthesis, where a single starting material can be converted into any of the possible product stereoisomers by carefully selecting the catalysts and reagents. researchgate.net For example, the oxidative amination of allenes has been shown to provide flexible access to all four stereoisomers of the natural product detoxinine, which contains a 2-amino-1,3-diol core. researchgate.net

Table 2: Overview of Asymmetric Synthesis Strategies for 2-Amino-1,3-diol Scaffolds

| Strategy | Method Example | Key Reagents/Catalysts | Stereochemical Control | Ref. |

| Substrate Control | Pinane-based synthesis | (−)-α-pinene | Chirality of the terpene backbone | nih.gov |

| Catalyst Control | Stereoselective Aminohydroxylation | Potassium osmate, chiral ligand | Chiral ligand | beilstein-journals.org |

| Catalyst Control | Asymmetric Aldol/Reduction | Proline-derived organocatalyst, CBS reagent | Organocatalyst and chiral reducing agent | nih.govacs.org |

| Reagent/Substrate Control | Stereodivergent Allene (B1206475) Amination | Varies (e.g., different oxidants/catalysts) | Selection of reagents and allene geometry | researchgate.net |

Rational Design of this compound Derivatives for Targeted Applications

The this compound scaffold is a versatile platform for rational drug design. By systematically modifying its structure, researchers can develop derivatives with tailored pharmacological profiles. This process involves establishing a structure-activity relationship (SAR), where changes in chemical structure are correlated with changes in biological activity.

A prominent example of this approach, using the closely related 2-aminopropane-1,3-diol (serinol) core, is the development of the immunosuppressive drug FTY720 (Fingolimod). nih.gov Starting from the natural product myriocin, a structurally complex compound, a simplified lead compound was developed. Further rational design involved introducing a phenyl ring into the alkyl side chain. nih.gov Systematic variation of the position of this phenyl ring revealed that a two-carbon linker between the core and the phenyl group was optimal for potent activity. nih.gov This work highlighted how modifications to the side chain attached to the central amino-diol scaffold could profoundly impact biological function.

For this compound, rational design efforts could focus on several key areas:

Modification of the Butane Backbone : Introducing substituents, altering chain length, or incorporating cyclic features can influence lipophilicity, metabolic stability, and binding interactions with biological targets.

Derivatization of Functional Groups : The amino and hydroxyl groups can be acylated, alkylated, or used as handles to attach other pharmacophores, thereby modulating the compound's physicochemical properties and biological activity.

Stereochemical Modulation : As biological systems are chiral, the specific stereoisomer of a derivative can have dramatically different potency and efficacy. Synthesizing and testing individual stereoisomers is a crucial part of the design process. nih.gov

The ultimate goal is to create derivatives that exhibit high affinity and selectivity for a specific biological target, such as an enzyme or receptor, while minimizing off-target effects.

Advanced In Silico Methodologies in the Design and Discovery of this compound Analogues

In silico (computational) methodologies are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of novel molecules. nih.gov These techniques can be applied to the this compound scaffold to explore vast chemical space and prioritize compounds for synthesis and biological testing.

Key in silico approaches include:

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. nih.govdergipark.org.tr By analyzing the structure of known active compounds or the binding site of a target protein, a pharmacophore model can be generated and used as a 3D query to screen large virtual libraries for new molecules that fit the model. acs.orgfrontiersin.org

Molecular Docking : This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, typically a protein receptor or enzyme. nih.gov Docking simulations can be used to screen potential this compound derivatives against a target of interest, estimating their binding affinity and analyzing their interactions with key amino acid residues in the active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of this compound analogues with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized analogues, guiding the design of more potent compounds. mdpi.com

These computational methods, often used in combination, allow researchers to refine molecular designs, predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and gain insights into the molecular mechanisms of action before committing to resource-intensive laboratory synthesis. frontiersin.org

Q & A

Q. What chromatographic methods are recommended for assessing the purity of 2-Aminobutane-1,3-diol in synthetic preparations?

Thin-layer chromatography (TLC) using silica gel plates with a mobile phase of ethyl acetate, glacial acetic acid, hydrochloric acid, and water (11:7:1:1) is effective. Post-development, spray with triketohydrindene/cadmium reagent and heat at 90°C for 5 minutes to visualize spots. For higher resolution, HPLC with a polar stationary phase can separate diastereomers, as demonstrated in amino alcohol separations .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Use nitrile gloves and safety goggles due to potential skin irritation risks. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment. Refer to safety protocols for structurally similar amino alcohols, such as avoiding direct contact and ensuring proper waste disposal .

Q. How can racemic mixtures of this compound be resolved during synthesis?

Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is common. Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze one enantiomer, as applied in analogous amino alcohol syntheses .

Advanced Research Questions

Q. What experimental strategies address discrepancies between predicted and experimental spectroscopic data for this compound derivatives?

Use computational tools like the CSEARCH protocol to predict 13C NMR shifts and compare them with experimental data. Iterative refinement of proposed structures, validated through 2D NMR techniques (COSY, HSQC), resolves inconsistencies, as shown in studies of diol structural revisions .

Q. How can synthetic routes optimize the yield of this compound while minimizing by-products?

Catalytic hydrogenation of nitrobutane precursors under controlled pressure (e.g., 30–50 psi H₂) reduces nitro groups to amines efficiently. Subsequent dihydroxylation with osmium tetroxide or microbial oxidation installs the 1,3-diol moiety. Monitor reaction progress via inline IR spectroscopy to optimize intermediate steps .

Q. What metabolomic approaches identify the role of this compound in microbial or mammalian systems?

Employ untargeted metabolomics using GC-MS or LC-MS platforms. Random Forest analysis, as applied in fecal microbiome studies, can highlight discriminative metabolites. For example, propane-1,3-diol derivatives were linked to dietary interventions, suggesting similar workflows for functional annotation .

Q. How does the stereochemistry of this compound influence its interaction with lipid membranes?

Molecular dynamics simulations using force fields like CHARMM or GROMACS can model diol-lipid interactions. Fluorescence anisotropy assays with labeled lipid bilayers quantify membrane fluidity changes, as demonstrated in sphingolipid studies .

Q. What strategies optimize crystallization of this compound hydrochloride for structural analysis?

Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C. Monitor chloride content via potentiometric titration to ensure stoichiometry. Single-crystal X-ray diffraction requires slow evaporation under inert atmospheres, as outlined in pharmacopeial methods for amino alcohol salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products